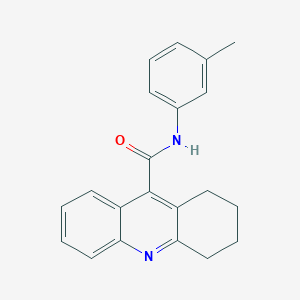![molecular formula C31H33NO3S B15074232 (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid is a complex organic compound with a unique structure that includes a spirocyclic piperidine, a thiophene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic piperidine: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine precursor.
Introduction of the thiophene ring: This step involves a coupling reaction between the spirocyclic piperidine and a thiophene derivative.
Attachment of the phenyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the hex-4-ynoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Scientific Research Applications
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different application profile compared to (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid.
Radical-triggered translocation compounds: These compounds involve complex functionalization and have applications in organic synthesis.
Uniqueness
The uniqueness of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C31H33NO3S |
|---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C31H33NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-13,25H,14-22H2,1H3,(H,33,34)/t25-/m1/s1 |
InChI Key |
LGIUHWQDGPFXSG-RUZDIDTESA-N |
Isomeric SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
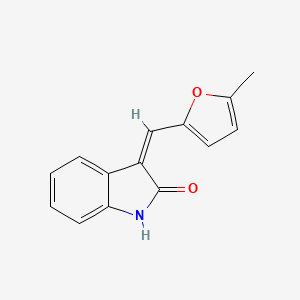
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
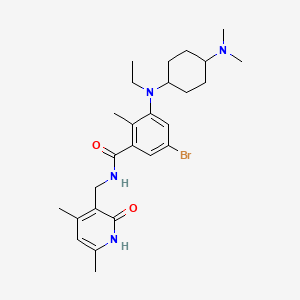

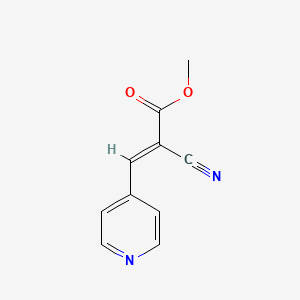
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
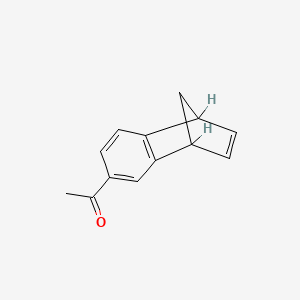
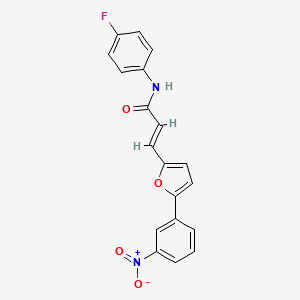
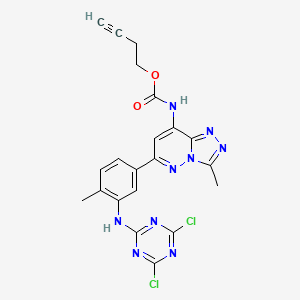
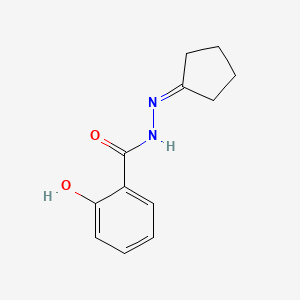
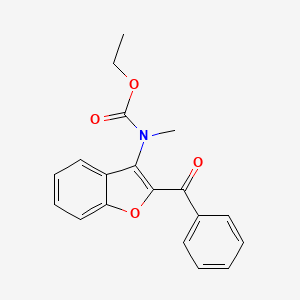
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
